![molecular formula C19H17N7O2 B2821317 1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole CAS No. 2097897-23-7](/img/structure/B2821317.png)

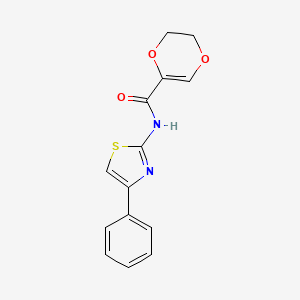

1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

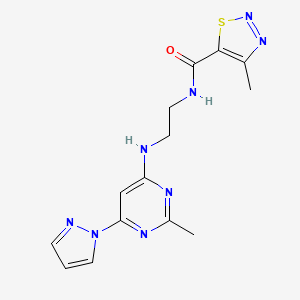

The compound “1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole” is a complex organic molecule. It contains a triazole moiety, which is a nitrogenous heterocyclic compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, contains two carbon and three nitrogen atoms . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions . Detailed reaction analysis would require specific experimental data.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed efficient synthetic routes for derivatives of triazolo[1,5-a]pyrimidine and pyrazole, showcasing their potential in creating diverse molecular architectures. These synthetic methodologies highlight the compound's relevance in constructing complex heterocyclic systems, which are of significant interest in pharmaceutical research due to their potential therapeutic properties (Luo et al., 2020). Such synthetic advancements pave the way for the development of novel compounds with enhanced biological activities.

Biological Applications

The derivatives of triazolo[1,5-a]pyrimidine and pyrazole have been investigated for their antimicrobial properties. One study demonstrated the antibacterial activity of novel pyrimidine derivatives against various microbial strains, indicating the potential of these compounds in the development of new antimicrobial agents (Lahmidi et al., 2019). This highlights the compound's importance in addressing the growing concern of antibiotic resistance by providing a scaffold for the development of new antibacterial drugs.

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Research has shown that certain derivatives exhibit significant analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation management (Shaaban et al., 2008). This opens up avenues for further research into the pharmacological properties of these compounds and their potential incorporation into clinical practice.

Mécanisme D'action

Target of Action

Triazole compounds, which are structurally similar to the given compound, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Triazole compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Pharmacokinetics

The presence of a [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety in a compound has been associated with increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .

Result of Action

Given the broad range of pharmacological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c1-13-8-17(26-19(23-13)20-12-22-26)28-16-10-24(11-16)18(27)14-4-2-5-15(9-14)25-7-3-6-21-25/h2-9,12,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHBRHUAADBZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)

![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)

![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)